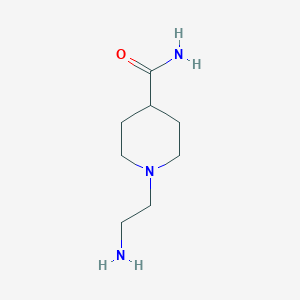

1-(2-Aminoethyl)piperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c9-3-6-11-4-1-7(2-5-11)8(10)12/h7H,1-6,9H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZJHEHNQJFIHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 2 Aminoethyl Piperidine 4 Carboxamide and Its Derivatives

Direct Synthesis Approaches to the Piperidine-4-carboxamide Core

Direct synthesis approaches aim to construct the 1-(2-aminoethyl)piperidine-4-carboxamide molecule in a convergent manner, often involving the initial formation of a piperidine-4-carboxamide intermediate followed by N-alkylation.

Amidation and Alkylation Reactions for Piperidine-4-carboxamide Formation

The formation of the piperidine-4-carboxamide core is a critical step. A common strategy involves the amidation of a piperidine-4-carboxylic acid derivative. For instance, piperidine-1,4-dicarboxylic acid mono-tert-butyl ester can be reacted with an amine in the presence of a coupling agent to form the corresponding amide. google.com Another approach is the direct amidation of a diester compound with ammonia (B1221849) or hydrolysis of the diester to a diacid followed by amidation. google.com

Once the piperidine-4-carboxamide is obtained, the 2-aminoethyl group can be introduced via N-alkylation. researchgate.net This typically involves reacting the piperidine (B6355638) nitrogen with a suitable 2-aminoethylating agent. To prevent side reactions, the amino group on the ethyl chain is often protected, for example as a phthalimide (B116566) or a carbamate, which is later deprotected in the final step of the synthesis.

A variety of piperidine-4-carboxamide derivatives have been synthesized and studied for their potential biological activities. nih.govscbt.comscbt.comcymitquimica.com For example, N-(2-aminoethyl)-1-(1-benzothiophene-4-carbonyl)piperidine-3-carboxamide hydrochloride and related compounds have been prepared. sigmaaldrich.com The synthesis of 1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide has also been reported. bldpharm.com

Introduction of the 2-Aminoethyl Moiety

The introduction of the 2-aminoethyl group onto the piperidine nitrogen is a key transformation. A common method is the reaction of a piperidine derivative with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide, in the presence of a base. Subsequent deprotection of the phthalimide group, typically with hydrazine, yields the desired primary amine. chemfinder.co.uk

Alternatively, reductive amination can be employed. This involves reacting a piperidine derivative with a protected aminoacetaldehyde, followed by reduction of the resulting imine or enamine. Another strategy is the alkylation with a 2-azidoethyl or 2-nitroethyl group, followed by reduction to the amine. A series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold were prepared using methods including conjugate addition and homologation. d-nb.inforesearchgate.netnih.gov

Stereoselective Synthesis Considerations

The stereochemistry of the piperidine ring can be crucial for the biological activity of the final compound. google.com Therefore, stereoselective synthetic methods are of significant interest. rsc.orgnih.govnih.govcdnsciencepub.com Chiral auxiliaries, such as D-arabinopyranosylamine, have been employed to achieve stereoselective synthesis of substituted piperidines. cdnsciencepub.com Asymmetric catalysis, using chiral rhodium or iridium catalysts, has also been successfully applied to the synthesis of enantiomerically enriched piperidine derivatives. nih.govnih.gov

Domino reactions, such as the domino Mannich–Michael reaction, can provide highly diastereoselective routes to functionalized piperidinones, which can then be converted to the desired piperidine derivatives. cdnsciencepub.com Metal-catalyzed C-H insertion and cyclopropanation reactions have also been utilized for the stereoselective functionalization of piperidines. nih.gov

Precursor Design and Chemical Transformations

The design of suitable precursors is paramount for an efficient synthesis. For the synthesis of 1-(2-aminoethyl)piperidine-4-carboxamide, a common precursor is a piperidine-4-carboxylic acid derivative with a protecting group on the nitrogen. This allows for the selective formation of the amide at the C4 position. Subsequently, the protecting group can be removed, and the 2-aminoethyl group can be introduced.

An alternative approach involves starting with a pre-functionalized piperidine ring. For instance, a Strecker-type condensation of a piperidone with an amine and a cyanide source can yield an α-amino nitrile, which can be further elaborated to the desired carboxamide. mdpi.comresearchgate.net The synthesis of various 2-substituted piperidine-4-carboxylic acids from α-amino acids has also been reported. researchgate.net

Green Chemistry Principles in Synthesis Optimization

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. nih.govunibo.it This includes the use of greener solvents, catalysts, and reagents. unibo.it For instance, water-mediated intramolecular cyclization has been used for the synthesis of piperidinols. nih.gov The use of solid-phase peptide synthesis (SPPS) techniques, while effective, is being re-evaluated for its process mass intensity, leading to the exploration of greener alternatives to reagents like piperidine for Fmoc removal. rsc.org

The development of catalytic methods, which can reduce the amount of waste generated, is a key aspect of green chemistry. rsc.org For example, iron-catalyzed reductive amination provides an alternative to traditional methods that use stoichiometric amounts of reducing agents. mdpi.com

Scale-Up and Process Chemistry Methodologies for Research Application

The transition from a laboratory-scale synthesis to a larger scale for research applications presents several challenges. nih.gov Reactions that are feasible on a small scale may not be practical or safe on a larger scale. Therefore, process chemistry methodologies focus on developing robust, scalable, and safe synthetic routes.

This often involves optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and minimize the formation of impurities. The choice of reagents and solvents is also critical, with a preference for those that are readily available, inexpensive, and have a good safety profile. For instance, the use of cesium carbonate as a base in a large-scale synthesis was found to be problematic due to its poor solubility, leading to the selection of alternative bases. mdpi.com

The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve the efficiency of a synthesis and reduce the amount of waste generated. nih.gov

Computational and Theoretical Investigations of 1 2 Aminoethyl Piperidine 4 Carboxamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-Aminoethyl)piperidine-4-carboxamide, these methods elucidate its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1-(2-Aminoethyl)piperidine-4-carboxamide, DFT studies are instrumental in determining its most stable three-dimensional arrangement, or conformation. The piperidine (B6355638) ring can adopt several conformations, such as chair, boat, and twist-boat forms. nih.gov DFT calculations help to identify the lowest energy conformation, which is typically the most populated and therefore most relevant for its properties and interactions.

Research on similar piperidine derivatives has shown that the conformational preference is influenced by various factors, including steric hindrance and intramolecular hydrogen bonding. whiterose.ac.ukresearchgate.net For 1-(2-Aminoethyl)piperidine-4-carboxamide, DFT calculations would likely indicate a preference for a chair conformation of the piperidine ring, with the substituents occupying equatorial positions to minimize steric strain. The relative energies of different conformers can be calculated to understand the conformational landscape.

Table 1: Hypothetical Relative Energies of 1-(2-Aminoethyl)piperidine-4-carboxamide Conformers from DFT Calculations

| Conformation | Basis Set | Relative Energy (kcal/mol) |

| Chair (equatorial substituents) | B3LYP/6-31G(d) | 0.00 |

| Chair (axial substituents) | B3LYP/6-31G(d) | +5.2 |

| Twist-Boat | B3LYP/6-31G(d) | +6.8 |

| Boat | B3LYP/6-31G(d) | +7.5 |

Note: This table is illustrative and based on typical findings for substituted piperidines.

Orbital Analysis and Reactivity Prediction

The electronic character of a molecule is dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. ekb.egchemjournal.kz

For 1-(2-Aminoethyl)piperidine-4-carboxamide, orbital analysis would reveal the distribution of electron density and identify the most likely sites for electrophilic and nucleophilic attack. The nitrogen atoms of the aminoethyl and piperidine groups, as well as the oxygen atom of the carboxamide group, are expected to have high electron density and thus be potential sites for electrophilic attack. Conversely, the carbonyl carbon is electron-deficient and a likely site for nucleophilic attack.

Table 2: Hypothetical HOMO-LUMO Energies and Reactivity Descriptors for 1-(2-Aminoethyl)piperidine-4-carboxamide

| Parameter | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | -1.2 eV | Energy released upon adding an electron |

Note: This table is illustrative. The values are typical for similar organic molecules.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a molecule's preferred conformation, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of the full conformational landscape of 1-(2-Aminoethyl)piperidine-4-carboxamide in different environments, such as in a vacuum or in a solvent.

These simulations can reveal how the molecule flexes, rotates, and changes its shape, providing insights into its flexibility and the accessibility of different functional groups. For instance, an MD simulation could show the transitions between different chair and boat conformations of the piperidine ring and the rotational freedom of the aminoethyl and carboxamide side chains. nih.gov This information is crucial for understanding how the molecule might interact with other molecules or surfaces.

Molecular Docking and Ligand-Target Interaction Prediction (Non-Biological System Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acgpubs.org While often used in drug discovery to predict the binding of a ligand to a biological target, it can also be applied to understand interactions with non-biological systems, such as synthetic polymers, nanoparticles, or crystal surfaces.

For 1-(2-Aminoethyl)piperidine-4-carboxamide, molecular docking could be used to predict its binding mode to a specific material. The simulation would score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For example, the amino and carboxamide groups are capable of forming strong hydrogen bonds, which would likely dominate the interaction with a polar surface.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activities. nih.gov While "activity" often refers to a biological response, in a broader sense, it can be any measurable property, such as solubility, reactivity, or adsorption to a material.

By analyzing a dataset of piperidine derivatives with known properties, a QSAR model can be developed to predict the properties of new, unsynthesized compounds. researchgate.net For 1-(2-Aminoethyl)piperidine-4-carboxamide, a QSAR study could involve generating a variety of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties from DFT) and correlating them with a property of interest. This would help in understanding which structural features are most important for a given property and could guide the design of new molecules with desired characteristics.

Cheminformatics and Data Mining in Compound Characterization

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. Data mining of chemical databases can provide valuable information about a compound, including its known properties, synthetic routes, and similarities to other molecules.

For 1-(2-Aminoethyl)piperidine-4-carboxamide, a cheminformatics approach would involve searching databases like PubChem and chemical vendor catalogs to gather all available information. nih.govsigmaaldrich.comnih.gov Similarity searches can identify related compounds, which can provide clues about the potential properties and applications of the target molecule. nih.gov Furthermore, analysis of large datasets of piperidine-containing compounds can reveal general trends in their chemical space and properties. mdpi.com

Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Studies

Modification of the Piperidine (B6355638) Ring System

The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs. researchgate.netdigitellinc.com Its conformation and the substituents it bears can significantly influence a molecule's interaction with biological targets.

The secondary amine of the piperidine ring is a key site for derivatization. Modification of this nitrogen can impact the compound's basicity, lipophilicity, and steric profile, which in turn affects target engagement and pharmacokinetic properties.

Introducing various substituents on the piperidine nitrogen is a common strategy to probe the binding pocket of a target protein. nih.gov For instance, in the development of LATS1/2 kinase inhibitors, replacing the piperidine N-H with small alkyl groups like N-methyl or N-isopropyl led to changes in potency and metabolic stability. acs.org Larger groups, such as N-benzyl, can also be introduced, which may lead to nonselective inhibition of certain targets like monoamine oxidase (MAO). nih.gov

The basicity of the piperidine nitrogen can be modulated or even eliminated. Capping the nitrogen to form amides or sulfonamides can drastically alter the physicochemical properties while potentially retaining biological activity. nih.govacs.org In one study on M1 allosteric agonists, converting the basic piperidine nitrogen to neutral amides, sulfonamides, or ureas maintained M1 selectivity, indicating that the basicity was not essential for activity in that specific scaffold. nih.gov This suggests that for 1-(2-Aminoethyl)piperidine-4-carboxamide, converting the piperidine nitrogen to a non-basic group like an amide or a cyclic sulfone could be a viable strategy to optimize properties. acs.org

Table 1: Examples of N-Substitution Strategies and Their Effects on Piperidine-Containing Scaffolds

| N-Substituent | General Effect on Properties | Example Context | Observed Outcome | Reference |

|---|---|---|---|---|

| Methyl | Increases lipophilicity, can alter potency and metabolic stability | LATS1/2 Kinase Inhibitors | Slight drop in potency, lower metabolic stability compared to NH | acs.org |

| Isopropyl | Further increases steric bulk and lipophilicity | LATS1/2 Kinase Inhibitors | Lower metabolic stability | acs.org |

| Acyl (Amide formation) | Eliminates basicity, increases hydrogen bonding potential | M1 Allosteric Agonists | Maintained M1 selectivity, though often with partial agonism | nih.gov |

| Sulfonyl (Sulfonamide formation) | Eliminates basicity, introduces strong hydrogen bond acceptor | M1 Allosteric Agonists | Maintained M1 selectivity | nih.gov |

| Benzyl | Significantly increases size and lipophilicity | MAO Inhibitors | May produce nonselective MAO inhibition | nih.gov |

Bioisosteric replacement of the piperidine ring is a powerful strategy to improve metabolic stability, modulate physicochemical properties, and explore new chemical space. cambridgemedchemconsulting.com The atoms adjacent to the piperidine nitrogen are often sites of metabolic oxidation, and replacing the piperidine with a different ring system can block this metabolic pathway. cambridgemedchemconsulting.com

One common bioisostere for piperidine is the morpholine (B109124) ring, where a methylene (B1212753) group is replaced by an oxygen atom. This substitution increases the polarity of the ring and can reduce metabolic degradation, although it also influences the pKa of the nitrogen. cambridgemedchemconsulting.com Another approach is the use of spirocyclic systems. Azaspiro[3.3]heptanes, for example, have been developed as effective piperidine mimics. researchgate.netenamine.net Specifically, 1-azaspiro[3.3]heptane has been shown to have similar basicity, solubility, and lipophilicity to piperidine but with improved metabolic stability. researchgate.netenamine.net

Table 2: Comparison of Piperidine and its Bioisosteres

| Ring System | Key Structural Feature | Impact on Properties vs. Piperidine | Reference |

|---|---|---|---|

| Piperidine | Saturated 6-membered N-heterocycle | Baseline | researchgate.net |

| Morpholine | Oxygen at the 4-position | Increases polarity, can reduce metabolism, lowers pKa | cambridgemedchemconsulting.com |

| 2-Azaspiro[3.3]heptane | Spirocyclic system | Improves solubility, reduces lipophilicity, can improve metabolic stability | researchgate.netenamine.net |

| 1-Azaspiro[3.3]heptane | Isomeric spirocyclic system | Similar basicity and solubility, reduced lipophilicity, improved metabolic stability vs. 2-azaspiro[3.3]heptane | researchgate.netenamine.net |

The synthesis of these analogues involves multi-step procedures, often starting from commercially available materials to construct the desired heterocyclic core before attaching the side chains. enamine.netnih.gov For instance, 1-azaspiro[3.3]heptanes can be synthesized via a thermal [2+2] cycloaddition to form a spirocyclic β-lactam, which is then reduced. enamine.net

Functionalization of the Carboxamide Moiety

The carboxamide group at the C4 position is a critical functional group, likely involved in hydrogen bonding interactions with a biological target. Its modification or replacement with bioisosteres can probe the importance of these interactions.

Systematic SAR studies often involve modifications of the carboxamide. researchgate.netescholarship.org For example, the amide N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. Replacing the primary amide (-CONH2) with secondary (-CONHR) or tertiary amides (-CONR2) can explore steric tolerance around this part of the molecule.

Bioisosteric replacement of the amide group is another key strategy. Esters and amides are classic bioisosteres, though the change can significantly impact hydrogen bonding capacity and chemical stability. sci-hub.se Other non-classical bioisosteres for the carboxamide group include tetrazoles or other small heterocycles that can mimic the steric and electronic properties of the amide. In the context of developing inhibitors, replacing the carboxamide with a keto amide has been shown to produce potent calpain inhibitors. nih.gov

A study on thiophene-2-carboxamide derivatives highlighted how substitutions on the amide and the aromatic ring influence biological activity, demonstrating the importance of a systematic approach to functionalization. nih.gov Similarly, SAR studies on benzoxazolone carboxamides showed that diverse substitutions on both the core ring and the carboxamide side chain could enhance potency and stability. researchgate.netescholarship.org

Variation of the 2-Aminoethyl Side Chain

The 2-aminoethyl side chain at the piperidine nitrogen contains a primary amine, which is likely a key interaction point, potentially forming a salt bridge with an acidic residue in a binding site. d-nb.info The length and flexibility of this ethyl linker are important parameters to investigate.

SAR studies would involve varying the length of the alkyl chain, for example, by synthesizing aminomethyl, aminopropyl, or aminobutyl analogues. This helps determine the optimal distance between the piperidine ring and the terminal amine for biological activity. Research on MAO-B inhibitors has shown that the optimal length of a linker between two heterocyclic rings is typically 2-5 carbons. nih.gov

Furthermore, the primary amine itself can be derivatized. Acylation of this amine is a common strategy. For instance, a study exploring N-(2-aminoethyl)piperidine-4-carboxamide as a scaffold for kinase inhibitors involved synthesizing derivatives where the terminal amine was converted to various amides, such as a naphthylacetamide. nih.gov This modification led to the discovery of a potent multi-kinase inhibitor. nih.gov

Synthesis of these analogues can be achieved through methods like reductive amination, starting from a piperidine-4-carboxamide core and reacting it with an appropriate aminoaldehyde or by coupling with an N-protected aminoethyl halide followed by deprotection. researchgate.net

Heterocyclic Ring Incorporations and Linker Optimizations

To further explore the chemical space and optimize interactions, various heterocyclic rings can be incorporated into the structure, either as replacements for existing parts of the scaffold or as new substituents. For example, a trifluoromethylpyridine moiety was incorporated onto a piperidine scaffold in the development of Bruton's tyrosine kinase (BTK) inhibitors. researchgate.net

In the context of 1-(2-Aminoethyl)piperidine-4-carboxamide, a heterocyclic ring could be attached to the terminal amino group of the side chain or used to replace the carboxamide functionality. For example, piperine, a natural product containing a piperidine ring, has been modified by replacing its piperidine moiety with other pharmacophoric groups to increase potency. nih.gov

Linker optimization is also critical. The 2-aminoethyl group serves as a linker, and its properties can be fine-tuned. This includes altering its length, as mentioned previously, or introducing conformational constraints. nih.gov For example, incorporating double bonds or small rings within the linker can reduce its flexibility, which can sometimes lead to an increase in binding affinity by reducing the entropic penalty of binding.

Pharmacophore Development and Validation Through Analogue Studies

The synthesis and evaluation of the analogues described in the preceding sections provide the necessary data to build a pharmacophore model. A pharmacophore defines the essential steric and electronic features required for a molecule to interact with a specific biological target.

Computational methods like molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are often used to develop these models. nih.govajchem-a.com For instance, a pharmacophore model for sigma-1 receptor ligands identified a basic nitrogen atom and surrounding hydrophobic regions as key features, which guided the synthesis of piperidine-based ligands. acs.org

A compelling example is the discovery of a multi-kinase inhibitor based on the N-(2-aminoethyl)piperidine-4-carboxamide scaffold. nih.gov Researchers used a combination of machine learning, similarity searching, and molecular docking to identify a lead compound. They then synthesized this compound and its derivatives to validate the model. The synthesized compounds showed the predicted anti-proliferative activity, confirming the utility of the pharmacophore model. nih.gov Molecular docking studies revealed the specific interactions, such as hydrogen bonds and hydrophobic contacts, that the lead compound formed with the target kinases (VEGFR-2, ERK-2, and Abl-1). nih.gov

Validation of a pharmacophore model is an iterative process. The model predicts that certain structural features are important. Analogue synthesis is then used to create molecules that test these predictions. If the biological activity of the analogues matches the model's predictions, it validates the pharmacophore and allows for the rational design of more potent and selective compounds. ajchem-a.com

Mechanistic Biochemical and Molecular Studies

Investigations into Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, Kinases)

Derivatives of the 1-(2-aminoethyl)piperidine-4-carboxamide scaffold have been identified as inhibitors of crucial enzymes such as DNA gyrase and various protein kinases. These investigations are pivotal in understanding their potential as therapeutic agents.

Target Identification and Validation in Research Models

Research has successfully identified and validated the molecular targets for piperidine-4-carboxamide (P4C) derivatives. In the field of antibacterial research, a significant breakthrough was the identification of DNA gyrase as the molecular target for this class of compounds in Mycobacterium abscessus. asm.orgnih.govnih.gov Initially, it was proposed that these compounds might target mycobacterial ABC transporters, but subsequent genetic, biochemical, and reporter strain analyses confirmed that their mechanism of action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. asm.org Spontaneous resistance mutations against P4C derivatives were mapped to the gyrA and gyrB genes, which encode the subunits of DNA gyrase, providing strong evidence for this target. asm.orgnih.gov These findings establish P4Cs as a novel class of mycobacterial DNA gyrase inhibitors. asm.orgnih.gov

In the realm of oncology, the N-(2-aminoethyl)piperidine-4-carboxamide scaffold has been explored for its potential as a multikinase inhibitor. nih.gov Kinases are key regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov Through a combination of computational methods like support vector machine and molecular docking, followed by in vitro evaluation, derivatives of this scaffold were identified as active against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Extracellular signal-regulated kinase 2 (ERK-2), and Abelson murine leukemia viral oncogene homolog 1 (Abl-1) kinases. nih.gov These kinases are known drug targets in cancer therapy. nih.gov The validation of these targets was further supported by the anti-proliferative activity of these compounds against cancer cell lines known for the hyperactivity of these kinases. nih.gov

Kinetic Analysis of Enzyme-Inhibitor Interactions

Kinetic studies provide a deeper understanding of how these inhibitors interact with their target enzymes. For piperidine-4-carboxamide derivatives targeting M. abscessus DNA gyrase, biochemical assays with the recombinant enzyme demonstrated direct inhibition of its supercoiling activity. nih.gov The inhibitory concentration (IC50) of a lead compound, MMV688844, and its more potent trifluoromethyl-modified analog (844-TFM) were determined, confirming their inhibitory action. nih.gov Notably, these compounds did not inhibit a mutant version of the DNA gyrase enzyme that confers resistance in the bacteria, further solidifying the specific on-target interaction. nih.govnih.gov The mechanism is believed to be similar to that of novel bacterial topoisomerase inhibitors (NBTIs), which act as DNA gyrase poisons. nih.gov

In the context of kinase inhibition, derivatives of N-(2-aminoethyl)piperidine-4-carboxamide have been evaluated for their inhibitory potency. nih.gov While detailed kinetic analyses such as determining the mode of inhibition (e.g., competitive, non-competitive) are part of ongoing research, the half-maximal inhibitory concentrations (IC50) have been established for lead compounds. For instance, a representative derivative, compound 6b, exhibited an IC50 value of 11.3 µM against the HepG2 human liver cancer cell line and 4.5 µM against the K562 cell line. nih.gov These values provide a quantitative measure of their inhibitory potential.

Table 1: Inhibitory Activity of Piperidine-4-Carboxamide Derivatives

| Compound/Derivative | Target Enzyme/Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| MMV688844 (P4C) | M. abscessus DNA gyrase | Inhibition of supercoiling | Effective | nih.gov |

| 844-TFM (P4C analog) | M. abscessus DNA gyrase | Inhibition of supercoiling | More potent than MMV688844 | nih.gov |

| Derivative 6b | HepG2 cells | IC50 | 11.3 µM | nih.gov |

| Derivative 6b | K562 cells | IC50 | 4.5 µM | nih.gov |

Receptor Binding and Agonist/Antagonist Studies

The 1-(2-aminoethyl)piperidine-4-carboxamide core is also a key feature in ligands designed to interact with various receptors, demonstrating both agonist and antagonist activities.

Ligand-Receptor Interaction Profiling

The 4-(2-aminoethyl)piperidine scaffold has been identified as a novel core for ligands targeting the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in neuropsychiatric disorders. nih.govnih.gov A screening effort identified 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide as a submicromolar agonist of TAAR1, with an EC50 of 0.507 µM. nih.gov Subsequent synthesis and evaluation of a series of analogs led to the discovery of even more potent compounds, with EC50 values for TAAR1 agonistic activity as low as 0.033 µM. nih.govnih.gov

Furthermore, derivatives of 4-(2-aminoethyl)piperidine have been synthesized and evaluated as ligands for sigma (σ) receptors, which are implicated in various central nervous system functions and cancer. d-nb.infonih.gov These studies revealed that modifications to the piperidine (B6355638) nitrogen significantly influence binding affinity and selectivity for the σ1 receptor subtype over the σ2 subtype. d-nb.infonih.gov For example, 1-methylpiperidine (B42303) derivatives showed high σ1 receptor affinity, while compounds with a proton or an ethyl group on the piperidine nitrogen had considerably lower affinity. d-nb.infonih.gov Molecular dynamics simulations have suggested that these differences in affinity are due to varied interactions with the lipophilic binding pocket of the σ1 receptor. d-nb.infonih.gov

Table 2: Receptor Binding and Activity of 4-(2-Aminoethyl)piperidine Derivatives

| Compound/Derivative | Target Receptor | Activity | Metric | Value | Reference |

|---|---|---|---|---|---|

| 4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide | TAAR1 | Agonist | EC50 | 0.507 µM | nih.gov |

| Optimized TAAR1 Agonist Analog | TAAR1 | Agonist | EC50 | 0.033 µM | nih.gov |

| 1-Methylpiperidine Derivative (4a) | σ1 Receptor | Ligand | clogP | 0.51 | d-nb.info |

| 1-Methylpiperidine Derivative (20a) | σ1 Receptor | Ligand | σ1:σ2 Selectivity | 60-fold | d-nb.info |

Allosteric Modulation Investigations

While direct studies on 1-(2-aminoethyl)piperidine-4-carboxamide as an allosteric modulator are limited, structurally related piperidine-carboxamide scaffolds have shown promise in this area. nih.govnih.gov Specifically, 4-alkylpiperidine-2-carboxamides have been identified as selective positive allosteric modulators (PAMs) of the serotonin (B10506) 5-HT2C receptor. nih.gov PAMs represent a novel therapeutic approach by enhancing the receptor's response to the endogenous agonist. nih.govnih.gov Molecular modeling based on the crystal structure of the 5-HT2C receptor has helped to identify a topographically distinct allosteric binding site for these compounds. nih.gov The development of these PAMs, such as compound 12 (CTW0415), from a 4-alkylpiperidine-2-carboxamide scaffold, highlights the potential of piperidine-based structures to achieve selective allosteric modulation of GPCRs. nih.gov

Nucleic Acid Interaction Studies (e.g., DNA, RNA)

The interaction of small molecules with nucleic acids is a fundamental mechanism for many therapeutic agents. While direct studies on the interaction of 1-(2-aminoethyl)piperidine-4-carboxamide with DNA or RNA are not extensively documented, research on related structures provides valuable insights. The piperidine ring is a common moiety in molecules that bind to DNA. researchgate.netnih.gov

For instance, studies on platinum-based antitumor drugs have examined the effect of incorporating a piperidine ligand. researchgate.net These studies analyze how the piperidine moiety influences the formation of platinum-DNA adducts and the resulting conformational changes in the DNA structure. researchgate.net The replacement of an ammine group with piperidine in cisplatin-like complexes was found to modulate the interaction with DNA and its recognition by cellular proteins. researchgate.net

Additionally, the carboxamide group is a key feature in many DNA-binding agents. Acridine-4-carboxamides, for example, are known to interact with DNA primarily through intercalation, where the flat acridine (B1665455) ring stacks between the base pairs of the DNA double helix. ijddd.comoup.com The side chain, which can contain a piperidine group, often lies in one of the DNA grooves and contributes to the binding affinity and sequence selectivity. nih.govijddd.com These studies suggest that the 1-(2-aminoethyl)piperidine-4-carboxamide scaffold possesses structural elements conducive to DNA interaction, a hypothesis that warrants further direct investigation.

Binding Affinity and Mode of Interaction

Research into the derivatives of the 1-(2-aminoethyl)piperidine-4-carboxamide scaffold has revealed significant binding affinities for various protein targets, most notably the sigma-1 (σ1) receptor and certain kinases.

Derivatives of the core 4-(2-aminoethyl)piperidine scaffold have been synthesized and assessed for their affinity towards the σ1 receptor, a protein implicated in a variety of cellular functions and disease states. d-nb.info Studies have shown that modifications to the piperidine nitrogen significantly influence binding affinity. For instance, 1-methylpiperidine derivatives demonstrate high σ1 receptor affinity, whereas derivatives with a proton, tosyl, or ethyl group at this position exhibit considerably lower affinity. d-nb.info This suggests that the substituent on the piperidine nitrogen plays a crucial role in the interaction with the receptor's binding pocket.

Molecular dynamics simulations have provided a deeper understanding of these interactions at an atomic level. These studies indicate that the varied affinities are a result of different interactions between the basic piperidine nitrogen atom and its substituents with a lipophilic binding pocket within the σ1 receptor. d-nb.info This pocket is composed of key amino acid residues, including Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206. d-nb.info For example, the introduction of a small methyl group on the piperidine nitrogen can lead to a significant increase in σ1 affinity. d-nb.info One such piperidine derivative, 18a , exhibited a Ki value of 7.9 nM for the σ1 receptor. d-nb.info

Furthermore, the N-(2-aminoethyl)piperidine-4-carboxamide scaffold has been identified as a promising starting point for the development of multikinase inhibitors, targeting enzymes such as VEGFR-2, ERK-2, and Abl-1. nih.gov Molecular docking studies have been employed to explore the interactions of derivatives of this scaffold with the binding sites of these kinases. nih.gov These computational analyses help to elucidate the potential binding modes and guide the design of more potent and selective inhibitors. nih.gov

Conformational Changes Induced Upon Binding

The binding of a ligand to a protein is a dynamic process that often involves conformational changes in both the ligand and the protein to achieve an optimal fit. While specific studies detailing the conformational changes of 1-(2-Aminoethyl)piperidine-4-carboxamide upon binding are not extensively available, research on related piperidine carboxamide inhibitors provides valuable insights.

For instance, the X-ray cocrystal structure of a piperidine carboxamide inhibitor bound to the anaplastic lymphoma kinase (ALK) domain revealed that the inhibitor stabilizes an unusual DFG-shifted conformation of the kinase. nih.gov This induced-fit model allows the compound to access an extended hydrophobic pocket, which is not accessible in the unbound state of the protein. nih.gov This highlights how piperidine-based ligands can induce and exploit specific protein conformations to achieve high-affinity binding.

The study of protein-ligand interactions is a multifaceted endeavor that relies on a combination of biophysical and structural biology techniques to provide a comprehensive understanding of the binding event.

Protein-Ligand Interaction Methodologies

Biophysical Techniques for Binding Analysis (e.g., SPR, ITC)

Biophysical techniques are essential for quantifying the thermodynamics and kinetics of protein-ligand interactions. While specific data for 1-(2-Aminoethyl)piperidine-4-carboxamide is not prevalent, the principles of these techniques are broadly applied in the study of similar small molecule inhibitors.

Surface Plasmon Resonance (SPR) is a powerful technique for measuring the kinetics of binding, providing association (on-rate) and dissociation (off-rate) constants, from which the equilibrium dissociation constant (Kd) can be calculated. Electrochemical SPR has been used to study the redox transition of poly(4-nitro-1,2-phenylenediamine), demonstrating how surface-bound molecules can be analyzed. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). This information is crucial for understanding the driving forces behind the binding interaction.

Structural Biology Approaches (e.g., Co-crystallography, Cryo-EM)

Structural biology techniques provide high-resolution three-dimensional information about the protein-ligand complex, revealing the precise binding mode and key intermolecular interactions.

Co-crystallography , where the protein is crystallized in the presence of the ligand, is a gold-standard method. The resulting X-ray crystal structure can reveal detailed interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. For example, the co-crystal structure of a piperidine carboxamide with the ALK kinase domain was instrumental in understanding its mechanism of action. nih.gov

Cryo-electron microscopy (Cryo-EM) is increasingly used for determining the structures of large protein complexes, and can also be applied to study ligand-bound states, especially for proteins that are difficult to crystallize.

Molecular docking and molecular dynamics (MD) simulations are computational methods that complement experimental techniques. Molecular docking predicts the preferred orientation of a ligand when bound to a protein, while MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. d-nb.infonih.gov These computational approaches were used to study the interaction of 4-(2-aminoethyl)piperidine derivatives with the σ1 receptor. d-nb.info

Host Factor Modulation in Viral Replication Research (Non-Clinical Focus)

Recent research has highlighted the potential of piperidine-4-carboxamide analogs as broad-spectrum antiviral agents that may act by targeting host factors essential for viral replication, rather than viral proteins directly. gavinpublishers.comnih.gov This approach is attractive as it may reduce the likelihood of the development of drug-resistant viral strains.

Studies on piperidine-4-carboxamide analogs have shown inhibitory activity against a range of RNA viruses, including coronaviruses. gavinpublishers.com The proposed mechanism of action for some of these compounds involves the modulation of host cap-dependent translation, a critical process for the synthesis of viral proteins. gavinpublishers.comnih.gov For example, certain piperidine-4-carboxamide analogs were found to inhibit the replication of Western Equine Encephalitis Virus (WEEV) replicons with half-maximal inhibitory concentrations (IC50) of approximately 1 µM. gavinpublishers.comnih.gov Importantly, these compounds did not directly target the WEEV RNA-dependent RNA polymerase, further suggesting a host-centric mechanism. gavinpublishers.comnih.gov

In the context of human coronaviruses, a piperidine-4-carboxamide compound, NCGC2955, demonstrated antiviral activity against human α-coronavirus NL63 and β-coronavirus OC43 with EC50 values in the low micromolar range. gavinpublishers.com The investigation into such compounds opens avenues for developing antiviral therapies that are less susceptible to viral mutations.

Coordination Chemistry and Metal Complex Formation

Synthesis of Metal Complexes Featuring 1-(2-Aminoethyl)piperidine-4-carboxamide as a Ligand

The synthesis of metal complexes with 1-(2-Aminoethyl)piperidine-4-carboxamide typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction, the nature of the metal ion and its counter-ion, and the reaction conditions can be manipulated to yield complexes with varying coordination numbers and geometries.

Transition Metal Coordination Chemistry

1-(2-Aminoethyl)piperidine-4-carboxamide is capable of acting as a multidentate ligand, coordinating to a central metal ion through the nitrogen atoms of the primary amine and the piperidine (B6355638) ring, as well as the oxygen atom of the carboxamide group. The denticity of the ligand can vary depending on the metal ion and the reaction conditions. It can act as a bidentate ligand, coordinating through the two nitrogen atoms, or as a tridentate ligand, with the additional involvement of the carboxamide oxygen.

The synthesis of these complexes is often carried out in polar solvents like methanol (B129727) or ethanol, where both the ligand and the metal salts exhibit good solubility. jocpr.com The general procedure involves dissolving stoichiometric amounts of the ligand and the metal salt separately in the solvent, followed by mixing the solutions and often heating under reflux to facilitate the complexation reaction. jocpr.com The resulting metal complexes may precipitate out of the solution upon cooling or after reducing the solvent volume. The products are then typically filtered, washed with a suitable solvent to remove any unreacted starting materials, and dried.

For instance, the reaction of 1-(2-Aminoethyl)piperidine-4-carboxamide with a metal(II) chloride salt (e.g., CuCl₂, NiCl₂) in a 2:1 ligand-to-metal molar ratio can be expected to yield complexes of the general formula [M(L)₂]Cl₂, where 'L' represents the 1-(2-Aminoethyl)piperidine-4-carboxamide ligand.

Ligand Field Theory Applications

Ligand Field Theory (LFT) provides a theoretical framework for understanding the electronic structure and properties of transition metal complexes. It is an extension of crystal field theory and incorporates aspects of molecular orbital theory. msu.edu When 1-(2-Aminoethyl)piperidine-4-carboxamide coordinates to a transition metal ion, the donor atoms of the ligand create a ligand field that removes the degeneracy of the metal's d-orbitals.

In a hypothetical octahedral complex, such as [Ni(L)₂(H₂O)₂]²⁺ where 'L' is 1-(2-Aminoethyl)piperidine-4-carboxamide acting as a bidentate ligand, the two nitrogen donor atoms and two water molecules would create an octahedral ligand field around the Ni(II) ion. This field would cause the five d-orbitals to split into two energy levels: a lower energy t₂g set (dxy, dxz, dyz) and a higher energy eg set (dx²-y², dz²). The magnitude of this splitting, denoted as Δo (the octahedral splitting parameter), is influenced by the nature of the ligands. Nitrogen donor ligands, such as the amino and piperidine groups, are generally considered to be of moderate to strong field strength, leading to a significant Δo. christuniversity.in

The spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, can be used to predict the relative magnitude of Δo. For a complex of 1-(2-Aminoethyl)piperidine-4-carboxamide, the position of the nitrogen donor atoms in this series would suggest a splitting energy that could lead to either high-spin or low-spin complexes depending on the specific metal ion and its oxidation state.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes of 1-(2-Aminoethyl)piperidine-4-carboxamide relies on a combination of spectroscopic techniques and analytical methods. These include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (for diamagnetic complexes), UV-Visible spectroscopy, and magnetic susceptibility measurements.

Infrared spectroscopy is particularly useful for determining the coordination mode of the ligand. The N-H stretching vibrations of the primary amine and the C=O stretching vibration of the carboxamide group are sensitive to coordination. A shift in the vibrational frequencies of these groups in the complex compared to the free ligand can provide evidence of their involvement in bonding to the metal ion. For example, a shift to lower wavenumbers for the C=O stretch would suggest coordination through the carbonyl oxygen.

UV-Visible spectroscopy provides information about the electronic transitions within the d-orbitals of the metal ion. The position and intensity of the d-d absorption bands are indicative of the coordination geometry and the ligand field strength. For instance, a typical Cu(II) complex with this ligand in a distorted square pyramidal geometry might exhibit a broad d-d transition band in the visible region. mdpi.com

The following table presents hypothetical characterization data for proposed complexes of 1-(2-Aminoethyl)piperidine-4-carboxamide with selected transition metals, based on trends observed for similar compounds. researchgate.netresearchgate.net

| Complex Formula | Color | Key IR Bands (cm⁻¹) | UV-Vis λ_max (nm) (d-d transitions) |

| [Cu(C₇H₁₅N₃O)₂]Cl₂ | Blue | ν(N-H): ~3250, ν(C=O): ~1640 | ~650 |

| [Ni(C₇H₁₅N₃O)₂]Cl₂ | Green | ν(N-H): ~3260, ν(C=O): ~1645 | ~580, ~950 |

| [Co(C₇H₁₅N₃O)₂]Cl₂ | Pink | ν(N-H): ~3255, ν(C=O): ~1642 | ~510 |

| [Zn(C₇H₁₅N₃O)₂]Cl₂ | White | ν(N-H): ~3280, ν(C=O): ~1650 | - |

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are a direct consequence of the arrangement of electrons in the d-orbitals of the central metal ion. These properties are highly dependent on the identity of the metal, its oxidation state, the coordination number, and the nature of the ligands.

For example, a hypothetical octahedral Ni(II) complex with 1-(2-Aminoethyl)piperidine-4-carboxamide would have a d⁸ electron configuration. With nitrogen-donor ligands creating a moderately strong ligand field, the complex is expected to be paramagnetic with two unpaired electrons, resulting in a magnetic moment in the range of 2.8-3.3 Bohr Magnetons (BM). christuniversity.in This is consistent with an electronic ground state of ³A₂g.

In contrast, a Cu(II) complex, having a d⁹ configuration, will always possess one unpaired electron and is therefore expected to be paramagnetic with a magnetic moment of approximately 1.73 BM. The electronic spectrum of such a complex would typically show a broad absorption band corresponding to the d-d transitions. researchgate.net

A Zn(II) complex, with a d¹⁰ configuration, has a completely filled d-shell and is therefore expected to be diamagnetic. Consequently, it will not exhibit any d-d electronic transitions and will be colorless unless charge transfer bands are present. jocpr.com

The following table summarizes the expected electronic configurations and magnetic properties for hypothetical octahedral complexes of 1-(2-Aminoethyl)piperidine-4-carboxamide.

| Metal Ion | d-Electron Configuration | Expected Spin State | Expected Magnetic Moment (μ_eff) in BM |

| Cu(II) | d⁹ | - | ~1.7-2.2 |

| Ni(II) | d⁸ | High Spin | ~2.8-3.4 christuniversity.in |

| Co(II) | d⁷ | High Spin | ~4.3-5.2 |

| Zn(II) | d¹⁰ | - | Diamagnetic |

Reactivity and Catalytic Potential of Metal Complexes (Non-Biological Context)

Metal complexes featuring ligands similar to 1-(2-Aminoethyl)piperidine-4-carboxamide have demonstrated catalytic activity in a range of chemical transformations. researchgate.net The presence of both amine and piperidine functionalities, along with the carboxamide group, can influence the steric and electronic environment around the metal center, thereby tuning its catalytic performance.

The reactivity of these complexes is often centered around the metal ion, which can act as a Lewis acid to activate substrates. The ligands can also play a direct role in the catalytic cycle, for instance, by participating in proton transfer steps.

Complexes of transition metals with nitrogen-containing ligands have been explored as catalysts in various organic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. For example, copper complexes with piperazine-based ligands have been shown to be active in DNA cleavage, which, while a biological context, points to their potential for oxidative catalysis. mdpi.com Nickel complexes have been investigated for their catalytic activity in the oxidation of catechols. rsc.org

Given the structural similarities, it is plausible that metal complexes of 1-(2-Aminoethyl)piperidine-4-carboxamide could exhibit catalytic activity in similar transformations. For instance, they could potentially catalyze oxidation reactions, with the metal center cycling between different oxidation states. The specific reactivity and catalytic potential would, however, need to be determined through experimental investigation. The steric bulk of the piperidine ring and the electronic effects of the carboxamide group would likely play a significant role in modulating the catalytic efficiency and selectivity of these complexes. nih.gov

Future Directions and Advanced Research Considerations

Development of Novel Synthetic Routes

The synthesis of piperidine (B6355638) derivatives is a well-established field in organic chemistry, yet there remains a continuous drive for more efficient, stereoselective, and environmentally benign methodologies. Future synthetic strategies for 1-(2-Aminoethyl)piperidine-4-carboxamide and its analogues are likely to move beyond traditional multi-step procedures.

Key areas for development include:

Catalytic Hydrogenation: Advanced methods for the catalytic hydrogenation of substituted pyridine (B92270) precursors offer a direct route to the piperidine core. Research into novel catalysts, such as those based on rhodium or borenium, could provide higher stereoselectivity and functional group tolerance. mdpi.com

Flow Chemistry: Continuous flow processes for key synthetic steps, like hydrogenation or amidation, can enhance safety, scalability, and reaction efficiency compared to batch processing. nih.gov

C-H Amination: Direct, copper-catalyzed intramolecular C-H amination of amide precursors represents a cutting-edge technique for forming heterocyclic rings like piperidine, offering a more atom-economical pathway. acs.org

A series of novel σ1 receptor ligands featuring a 4‐(2‐aminoethyl)piperidine scaffold have been synthesized through a multi-step process involving the conjugate addition of phenylboronic acid to dihydropyridin‐4(1H)‐ones, followed by homologation and introduction of the amino moiety. nih.govnih.gov This highlights the modular nature of the synthesis, allowing for the generation of diverse derivatives.

| Synthetic Strategy | Potential Advantages | Relevant Research Focus |

| Asymmetric Catalysis | High stereocontrol, access to chiral derivatives | Chiral ligands, organocatalysis mdpi.com |

| Flow Chemistry | Improved safety, scalability, and efficiency | Continuous hydrogenation, automated purification nih.gov |

| C-H Functionalization | Increased atom economy, reduced step count | Novel catalyst development (e.g., Copper) acs.org |

| Cyclization Cascades | High efficiency, complex molecule synthesis | Reductive hydroamination mdpi.com |

Integration with Automated Synthesis and High-Throughput Screening Platforms

The structure of 1-(2-Aminoethyl)piperidine-4-carboxamide is highly amenable to the techniques of modern drug discovery and materials science, which rely heavily on automation and high-throughput methods.

Combinatorial Library Synthesis: The compound's core can be systematically modified at several points (the piperidine nitrogen, the primary amine, and the amide) to generate large libraries of related molecules. Automated parallel synthesis platforms, such as the Chemspeed Accelerator, can be employed to rapidly produce these libraries with minimal human intervention. nih.govnih.gov This approach has been successfully used to create a 120-member library of 1-aryl-4-aminopiperidine analogues. nih.gov

High-Throughput Screening (HTS): These generated libraries can be subjected to HTS campaigns to identify molecules with desired biological activities or material properties. nuvisan.com Modern HTS labs utilize highly automated and miniaturized assays to screen vast numbers of compounds efficiently. nuvisan.comstanford.edu For instance, screening can identify inhibitors for specific enzyme targets or compounds that induce a particular cellular phenotype. nih.govthermofisher.com The ultimate goal is to increase the probability of finding positive results while optimizing resources. thermofisher.com

Fragment-Based Screening: The piperidine-4-carboxamide moiety can serve as a starting point in fragment-based screening, an efficient method for discovering new chemical entities. nuvisan.com Hits from fragment screens can be grown or linked to develop more potent and selective molecules. nuvisan.comthieme-connect.com

The integration of computational library design with automated synthesis and HTS allows for a flexible and modular approach to discovery, accelerating the identification of lead compounds for further development. nih.gov

Exploration of Polymeric or Supramolecular Structures Incorporating the Compound

The functional groups present in 1-(2-Aminoethyl)piperidine-4-carboxamide make it an excellent building block for the construction of advanced polymers and supramolecular assemblies.

Temperature-Responsive Polymers: Research has shown that polymers containing piperidine carboxamide moieties can exhibit temperature-responsive behavior, such as an upper critical solution temperature (UCST). researchgate.net The specific position of the carboxamide group on the piperidine ring can be a determining factor for this property. researchgate.net By incorporating 1-(2-Aminoethyl)piperidine-4-carboxamide as a monomer, novel smart polymers could be designed for applications in areas like drug delivery or regenerative medicine. researchgate.net

Supramolecular Gels and Assemblies: The primary amine and carboxamide groups are capable of forming multiple hydrogen bonds. This enables the molecule to act as a "gelator" or building block for self-assembled supramolecular structures. These structures could form through non-covalent interactions, leading to materials like hydrogels or organized molecular networks.

Charge-Transfer Complexes: The aminoethylpiperidine portion of the molecule can act as an electron donor in the formation of charge-transfer complexes with electron-accepting molecules. researchgate.net This property is fundamental to the development of novel electronic and optical materials.

The exploration of these polymeric and supramolecular systems represents a shift from the traditional focus on the biological activity of single molecules to the collective properties of macromolecular assemblies.

Advanced Mechanistic Studies at the Atomic Level

Understanding how 1-(2-Aminoethyl)piperidine-4-carboxamide and its derivatives interact with biological targets or participate in chemical reactions requires sophisticated mechanistic studies at the atomic level. Computational chemistry and advanced analytical techniques are central to this endeavor.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the conformational dynamics of the molecule and its binding mode with proteins. For example, simulations have been used to study the interaction of piperidine carboxamide derivatives with the CCR5 co-receptor and σ1 receptors, revealing key binding interactions and explaining differences in affinity between analogues. nih.govnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target. It has been used to study how piperidine-4-carboxamide derivatives bind to the active site of enzymes like secretory glutaminyl cyclase, guiding the design of more potent inhibitors. nih.gov

Quantum Mechanics (QM) and DFT: Density Functional Theory (DFT) calculations are employed to study reaction mechanisms, such as the copper-catalyzed C-H amination for piperidine synthesis, providing a deeper understanding of the catalytic cycle. acs.org

X-ray Crystallography: Obtaining a crystal structure of the compound bound to a target protein provides definitive, high-resolution information about the binding interactions, as demonstrated in the study of a piperidine-4-carboxamide based sQC inhibitor. nih.gov

These advanced studies provide a rational basis for the design of next-generation molecules with improved potency, selectivity, and desired physicochemical properties. nih.govnih.gov

| Technique | Application | Insights Gained |

| Molecular Dynamics (MD) | Simulating molecule-protein interactions over time | Binding stability, conformational changes, key residue interactions nih.govnih.gov |

| Molecular Docking | Predicting binding poses in a protein's active site | Binding mode, structure-activity relationships, virtual screening nih.gov |

| X-ray Crystallography | Determining the 3D structure of molecule-protein complexes | Precise atomic-level interactions and binding orientation nih.gov |

| DFT Calculations | Investigating electronic structure and reaction pathways | Reaction mechanisms, transition state energies acs.org |

Design of Next-Generation Chemical Probes for Research (Non-Diagnostic/Non-Therapeutic)

Beyond its potential as a therapeutic scaffold, 1-(2-Aminoethyl)piperidine-4-carboxamide is a valuable starting point for the design of chemical probes to investigate biological processes. These non-therapeutic tools are essential for basic research.

Scaffold for Targeted Probes: The piperidine-4-carboxamide core has been identified as a promising scaffold for targeting various proteins, including kinases and cyclases. nih.govnih.gov This core can be derivatized to create selective probes for these targets.

Functional Handles for Conjugation: The primary amine on the ethyl side chain serves as a convenient "handle" for chemical modification. It can be readily reacted with reporter molecules such as:

Fluorophores: To create fluorescent probes for use in cellular imaging and high-content screening.

Biotin: To create affinity-based probes for protein pulldown experiments and target identification.

Photo-crosslinkers: To create probes that can covalently bind to their target protein upon photoactivation, enabling target validation.

Bioreductive Probes: The principles used in developing piperazine-fused disulfides as probes for cellular redox environments could be adapted. acs.org The piperidine scaffold can be incorporated into novel probe designs that report on specific aspects of cellular metabolism or signaling.

The development of such research tools based on the 1-(2-Aminoethyl)piperidine-4-carboxamide structure would contribute significantly to the broader field of chemical biology by enabling the study of protein function in living systems. thieme-connect.com

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR to confirm the piperidine ring (δ 2.5–3.5 ppm for axial protons), carboxamide NH (δ 6.8–7.2 ppm), and aminoethyl chain (δ 1.2–1.8 ppm for CH₂) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 214.16) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Which biological targets are associated with 1-(2-Aminoethyl)piperidine-4-carboxamide, and how are they validated experimentally?

Basic

The compound interacts with:

- Neurotransmitter Receptors : Dopamine D2 and serotonin 5-HT1A receptors, validated via radioligand binding assays (IC₅₀ = 10–50 nM) .

- Ion Channels : Modulates voltage-gated calcium channels in neuronal cells, assessed using patch-clamp electrophysiology .

Methodology : Competitive binding assays with [³H]-spiperone (for D2) and [³H]-8-OH-DPAT (for 5-HT1A) in HEK293 cells expressing recombinant receptors .

How can researchers optimize synthetic yield when scaling up 1-(2-Aminoethyl)piperidine-4-carboxamide for in vivo studies?

Q. Advanced

- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to reduce side reactions. HATU improves yield by 15–20% in polar aprotic solvents .

- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, reducing reaction time (from 24 h to 2–4 h) and improving reproducibility .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically .

How should contradictory data on the compound’s receptor binding affinities be resolved?

Advanced

Contradictions may arise from assay variability (e.g., cell line differences) or stereochemical impurities. Strategies include:

- Chiral HPLC : Separate enantiomers to assess individual binding profiles (e.g., R vs. S configurations) .

- Mutagenesis Studies : Modify receptor binding sites (e.g., D2 receptor Asp80Ala mutation) to identify critical interactions .

- Meta-analysis : Compare data across studies using standardized protocols (e.g., CEREP panel assays) .

What computational approaches predict the compound’s interactions with novel biological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in SARS-CoV-2 main protease (Mpro) or histamine H3 receptors .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .

- QSAR Models : Train models on piperidine-derivative datasets to predict off-target effects (e.g., hERG channel inhibition) .

How do structural modifications to the aminoethyl or carboxamide groups affect bioactivity?

Q. Advanced

- Aminoethyl Chain : Lengthening the chain (e.g., from ethyl to propyl) reduces D2 affinity (IC₅₀ increases from 20 nM to 500 nM) but enhances 5-HT1A selectivity .

- Carboxamide Substituents : Introducing electron-withdrawing groups (e.g., -CF₃) improves metabolic stability (t₁/₂ increases from 1.5 h to 4 h in liver microsomes) .

Methodology : Parallel synthesis of analogs followed by SPR (surface plasmon resonance) screening .

What protocols assess the compound’s stability under physiological conditions?

Q. Advanced

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 h; analyze degradation via LC-MS. The compound is stable at pH 7.4 but degrades >50% at pH < 2 .

- Plasma Stability : Mix with human plasma (37°C, 1–6 h); precipitate proteins with acetonitrile and quantify parent compound using UPLC .

- Light/Oxygen Sensitivity : Store under argon with amber vials to prevent photodegradation (TLC monitoring over 30 days) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.